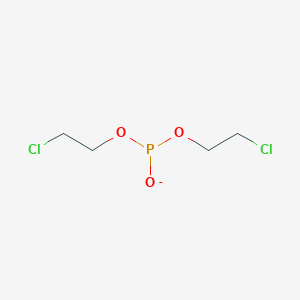

Bis(2-chloroethyl) phosphite

Description

Properties

IUPAC Name |

bis(2-chloroethoxy)-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLJSMDZUFAUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O[P+](=O)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-42-4 | |

| Record name | Bis(2-chloroethyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(2-CHLOROETHYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF4M221YPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Bis 2 Chloroethyl Phosphonate and Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing bis(2-chloroethyl) phosphonate (B1237965) have been well-established for decades, primarily relying on the Arbuzov rearrangement and pathways involving phosphonic acid intermediates.

Arbuzov Rearrangement Mechanisms

The Michaelis-Arbuzov reaction, or Arbuzov rearrangement, is a widely employed and highly effective method for forming a carbon-phosphorus bond. nih.govsemanticscholar.org The classical approach involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov

A significant application of this reaction is the intramolecular rearrangement of tris(2-chloroethyl) phosphite when heated, which yields bis(2-chloroethyl) 2-chloroethylphosphonate. nih.govresearchgate.net This specific rearrangement is a crucial step in the industrial production of 2-chloroethylphosphonic acid, a widely used plant growth regulator known as Ethephon, which is obtained through the subsequent hydrolysis of the phosphonate ester. nih.govresearchgate.net The reaction typically occurs at temperatures between 150°C and 180°C. google.com The mechanism proceeds through a phosphonium (B103445) intermediate, which can be isolated under specific conditions, providing evidence for the proposed reaction pathway. researchgate.net

The reaction involves the conversion of a trivalent phosphorus atom to a pentavalent one. nih.gov The process is initiated by the nucleophilic attack of the phosphite on the alkyl halide, leading to a quasi-phosphonium intermediate. This is followed by a rearrangement where the halide anion attacks an alkyl group on the phosphorus, resulting in the final phosphonate ester and an alkyl halide byproduct. smolecule.com

| Reactants | Product | Conditions | Key Features |

| Tris(2-chloroethyl) phosphite | Bis(2-chloroethyl) 2-chloroethylphosphonate | Heating (e.g., 160°C for 5 hours) google.com | Intramolecular rearrangement nih.gov |

| Trialkyl phosphites and Alkyl halides | Dialkylalkylphosphonate | Varies | Forms a P-C bond nih.gov |

Synthesis via Phosphonic Acid Intermediates

An alternative and more direct route to bis(2-chloroethyl) 2-chloroethylphosphonate involves the use of 2-chloroethylphosphonic dichloride as a starting material. This method reacts 2-chloroethylphosphonic dichloride directly with ethylene (B1197577) oxide. This approach avoids the formation of intermediate phosphites.

A multi-step synthesis of vinylphosphonic acid also utilizes bis(2-chloroethyl)-2-chloroethylphosphonate as an intermediate. semanticscholar.orgmdpi.comnih.gov In this process, phosphorus trichloride (B1173362) is first reacted with ethylene oxide to produce tris(2-chloroethyl) phosphite. This intermediate then undergoes rearrangement to form bis(2-chloroethyl)-2-chloroethylphosphonate. semanticscholar.orgmdpi.comnih.gov The phosphonate is subsequently reacted with thionyl chloride, using triphenylphosphine (B44618) oxide as a catalyst, to yield 2-chloroethyl-phosphonic dichloride. semanticscholar.orgmdpi.comnih.gov

Another preparative method involves the stepwise treatment of phosphorus trichloride with ethylene oxide, followed by a reaction with acrylic acid. google.com This process yields a mixture of phosphonates, with bis(2-chloroethyl) 2-chloroethylphosphonate being one of the major components. google.com

| Starting Materials | Intermediate | Final Product | Reagents/Conditions |

| 2-Chloroethylphosphonic dichloride | - | Bis(2-chloroethyl) 2-chloroethylphosphonate | Ethylene oxide |

| Phosphorus trichloride, Ethylene oxide | Tris(2-chloroethyl) phosphite, Bis(2-chloroethyl)-2-chloroethylphosphonate | 2-Chloroethyl-phosphonic dichloride | Thionyl chloride, Triphenylphosphine oxide semanticscholar.orgmdpi.comnih.gov |

| Phosphorus trichloride, Ethylene oxide | Tris(2-chloroethyl) phosphite | Mixture including Bis(2-chloroethyl) 2-chloroethylphosphonate | Acrylic acid google.com |

Contemporary and Green Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in chemistry. rsc.orgsciencedaily.com This trend has also impacted the synthesis of phosphonates, with a focus on green chemistry principles such as the use of ultrasound and the optimization of reaction parameters to improve yields and reduce waste. rsc.org

Influence of Reaction Parameters on Synthesis Yield and Purity

The synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate can be significantly influenced by various reaction parameters. One method involves the synthesis of a complex from 1,2-dichloroethane, PCl₃, and AlCl₃, which is then subjected to alcoholysis. researchgate.net Optimal results for this process were obtained with a molar ratio of alcohol to the complex of 5:1, reaction temperatures between 5-20°C, and a reaction time of 4 hours. researchgate.net

A streamlined synthesis reacting 2-chloroethylphosphonic dichloride with ethylene oxide has been shown to produce the target compound with high purity (≥97.5%) and yield (≥97%). google.com Key parameters for this gas-phase addition include a molar ratio of ethylene oxide to the dichloride of 2.1–2.2:1 and reaction temperatures of 5–40°C for 8–18 hours. This method eliminates the need for acid-binding agents and reduces side reactions.

| Parameter | Optimal Condition | Outcome |

| Molar Ratio (Alcohol:Complex) | 5:1 | Optimized yield researchgate.net |

| Reaction Temperature | 5-20°C | Optimized yield researchgate.net |

| Reaction Time | 4 hours | Optimized yield researchgate.net |

| Molar Ratio (Ethylene oxide:Dichloride) | 2.1–2.2:1 | ≥97.5% purity, ≥97% yield google.com |

| Reaction Temperature (Gas-phase) | 5–40°C | ≥97.5% purity, ≥97% yield google.com |

Mannich-Type Reactions in Phosphonate Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine or ammonia. sci-hub.se The phosphorus-centric version, the phospha-Mannich reaction, is a powerful tool for creating P-C-N linkages and is used to synthesize a variety of phosphine (B1218219) ligands. tandfonline.com This reaction can involve primary or secondary phosphines, carbonyl compounds, and amines. tandfonline.com

While not a direct route to bis(2-chloroethyl) phosphonate itself, Mannich-type reactions are crucial for synthesizing α-aminophosphonates and other phosphonate derivatives. nih.govtandfonline.com For instance, the Moedritzer-Irani reaction, a type of Mannich reaction, is used to synthesize (((2-chloroethyl)azanediyl)bis(methylene))bis(phosphonic acid) from 2-chloroethan-1-amine, formaldehyde, and phosphonic acid. acs.org Direct catalytic asymmetric Mannich-type reactions of β-keto phosphonates have also been developed, yielding β-amino phosphonates with high efficiency and stereoselectivity. acs.orgnih.gov Trivalent derivatives of phosphinous acids, such as phosphinites, can also participate in Mannich-type reactions via Arbuzov-type intermediates to form P(O),N-acetals. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient methodology in organic synthesis, including the preparation of phosphonates. rsc.org Sonication provides the energy for the reaction through acoustic waves, promoting cavitation and accelerating reaction rates. rsc.org This method often leads to higher yields in shorter reaction times and can sometimes be performed under solvent-free and catalyst-free conditions. researchgate.net

For example, the synthesis of α-hydroxyphosphonates has been successfully achieved with high yields by reacting aldehydes and trialkyl phosphites under ultrasound irradiation without the need for solvents or catalysts. researchgate.net Similarly, novel α-aminophosphonates have been synthesized via a one-pot, three-component reaction under ultrasonic irradiation, resulting in good to excellent yields under mild conditions. nih.govtandfonline.com The use of ultrasound has been shown to significantly reduce reaction times compared to conventional heating methods. tandfonline.comtandfonline.com For instance, in the synthesis of certain α-hydroxy and α-amino phosphonates, reactions were completed in 8 to 20 minutes with sonication, compared to 30–75 minutes without it. rsc.org

| Reaction Type | Conditions | Advantages |

| Synthesis of α-hydroxyphosphonates | Aldehyde, Trialkylphosphite, Ultrasound, Solvent-free, Catalyst-free | High yields, short reaction times researchgate.net |

| Synthesis of α-aminophosphonates | Benzyl (B1604629) halides, Aryl amine, Trimethyl phosphite, Ultrasound | Good to excellent yields, short reaction times (40 min) tandfonline.com |

| Synthesis of diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroaryl-amino)methyl}phosphonates | Aldehyde, Amine, Diethyl phosphite, CdI₂ nanoparticles, Ultrasound (50°C) | Excellent yields (98%), shorter reaction time (0.75 h) compared to conventional heating tandfonline.com |

Catalytic Approaches in Phosphonate Synthesis

The synthesis of phosphonates is significantly enhanced by a variety of catalytic methods, which offer improved efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric reactions like the Michaelis-Arbuzov and Michaelis-Becker methods. frontiersin.org These catalytic approaches can be broadly categorized into metal-complex catalysis and organocatalysis.

Metal-Complex Catalysis: Transition metals play a crucial role in forming carbon-phosphorus bonds. Palladium-catalyzed phosphonylation, known as the Hirao reaction, is a versatile method for creating aryl- and vinyl-phosphonates from the corresponding halides. mdpi.comrsc.org However, when the substrate itself is a potent metal chelator, such as 1,10-phenanthroline, this method can be challenging due to catalyst sequestration. mdpi.com To overcome this, alternative strategies like visible light photoredox catalysis, using catalysts like Eosin Y, have been developed, enabling the reaction to proceed under transition-metal-free conditions. mdpi.com

Copper catalysts have been effectively used for the direct hydroxylation of phosphonate compounds, providing a powerful route to quaternary α-hydroxy phosphonates. rsc.org Furthermore, Lewis acids such as indium(III) chloride, tin(II) chloride, and zinc chloride are effective catalysts for the one-pot synthesis of α-amino phosphonates from carbonyl compounds, amines, and dialkyl phosphites. acs.org A sustainable and efficient protocol for synthesizing benzyl phosphonates utilizes a KI/K₂CO₃ catalytic system in PEG-400 as a benign solvent, proceeding smoothly at room temperature. frontiersin.org

Organocatalysis: Non-metal, organic molecules can also effectively catalyze phosphonate synthesis. For instance, the three-component reaction between aromatic aldehydes, aniline, and triethyl phosphite can be initiated by an organo-catalyst like 1-acetyl-N-tosylpyrrolidine-2-carboxamide to produce α-aminophosphonates with high yields and enantioselectivity. mdpi.com Chiral phosphine oxides, acting as Lewis bases, can catalyze the enantioselective phosphonylation of aldehydes. mdpi.com The choice of catalyst profoundly influences the reaction's outcome, enabling the synthesis of a diverse array of phosphonate derivatives. frontiersin.orgmdpi.comrsc.orgacs.orgmdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Hirao Coupling / Heck Cyclization | Aryl/Vinyl Halides, Dienylphosphonates | Aryl/Vinyl Phosphonates, Phostones | mdpi.comnih.gov |

| Cu Catalyst | Direct Hydroxylation | Phosphonate Compounds | Quaternary α-Hydroxy Phosphonates | rsc.org |

| InCl₃ | One-Pot Phospha-Mannich | Aldehydes, Amines, Diethyl Phosphite | α-Amino Phosphonates | acs.org |

| KI / K₂CO₃ in PEG-400 | Nucleophilic Substitution | Benzyl Halides, Dialkyl Phosphites | Benzyl Phosphonates | frontiersin.org |

| Eosin Y (Photoredox) | Visible Light Phosphonylation | Bromo-substituted 1,10-phenanthrolines | Phosphonate-substituted 1,10-phenanthrolines | mdpi.com |

| 1-Acetyl-N-tosylpyrrolidine-2-carboxamide | Organo-catalyzed Phospha-Mannich | Aromatic Aldehydes, Aniline, Triethyl Phosphite | Optically Active α-Aminophosphonates | mdpi.com |

Strategies for Functionalization and Derivatization

The functionalization of the phosphonate scaffold is key to developing new molecules with tailored properties. Strategies include the indirect introduction of specific chemical groups, alkylation of nitrogen atoms within the molecule, and cyclization reactions to build complex architectures.

Indirect Introduction of Chloroethyl Moieties

The synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine (B1207034) provides a clear example of the indirect introduction of chloroethyl groups onto a phosphorus-containing framework. lmaleidykla.lt This method involves a sequence of nucleophilic displacement reactions starting from a central phosphorus atom.

The process begins with phosphoryl chloride (POCl₃). In a stepwise approach, the chlorine atoms are substituted. The best yields are typically achieved when the bis(2-chloroethyl)amino group is introduced first by reacting POCl₃ with bis(2-chloroethyl)amine hydrochloride. lmaleidykla.ltacs.org This forms dichloro-N-bis(2-chloroethyl)amidophosphate. lmaleidykla.lt Subsequent reactions with other nucleophiles, such as cyclohexylamine (B46788) or morpholine, displace the remaining chlorine atoms to yield asymmetric N-bis(2-chloroethyl)triamidophosphates. lmaleidykla.lt The sequence and temperature of these nucleophilic substitutions are critical factors that determine the final yield of the target compounds. lmaleidykla.lt

Another indirect pathway involves the reaction of phosphorus trichloride with ethylene oxide. This forms tris(2-chloroethyl) phosphite, which then undergoes a thermal Michaelis-Arbuzov rearrangement to yield bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.netrsc.orggoogle.com This multi-step process generates the chloroethyl ester groups from ethylene oxide rather than from a direct chloroethylating agent.

N-Alkylation Reactions

N-alkylation is a significant reaction for modifying phosphonate derivatives containing amine functionalities. This reaction can be both a deliberate synthetic step and an unintended side reaction.

A notable instance of undesirable N-alkylation occurs during the McKenna reaction, a common method for deprotecting phosphonate esters using bromotrimethylsilane (B50905) (BTMS). nih.govbeilstein-journals.org In the first step of this reaction, an alkyl bromide is formed as a byproduct. nih.gov If the phosphonate substrate contains a nucleophilic nitrogen atom, this alkyl bromide can act as an alkylating agent, leading to the formation of an N-alkylated side product. nih.govbeilstein-journals.org This process is influenced by reaction time; prolonged exposure increases the likelihood of N-alkylation. nih.gov

The choice of ester group on the phosphonate also plays a crucial role. Diethyl phosphonate esters form ethyl bromide, which can readily alkylate susceptible nitrogen atoms. nih.gov In contrast, using more sterically hindered diisopropyl phosphonate esters can circumvent this side reaction, as the isopropyl bromide formed is a less reactive alkylating agent, and no N-alkylation is observed even after extended reaction times. nih.govbeilstein-journals.org

Conversely, N-alkylation can be employed intentionally. For example, α-iminophosphonates can be deliberately N-alkylated using Grignard reagents to produce α-N-alkylaminophosphonates. oup.com

| Reaction Context | Phosphonate Ester Type | Observation | Controlling Factor | Reference |

|---|---|---|---|---|

| McKenna Reaction (Side Reaction) | Diethyl Phosphonate | N-alkylation observed (7-10% in 24h) | Reaction time, concentration of ethyl bromide | nih.gov |

| McKenna Reaction (Side Reaction) | Diisopropyl Phosphonate | No N-alkylation observed | Steric hindrance of the ester group | nih.govbeilstein-journals.org |

| Intentional Synthesis | α-Iminophosphonate | N-alkylation with Grignard reagents | Choice of nucleophilic Grignard reagent | oup.com |

Intramolecular Cyclization for Novel Derivatives

Intramolecular cyclization transforms linear organophosphorus compounds into novel heterocyclic derivatives, significantly expanding their structural diversity. nih.govtandfonline.com These reactions create cyclic phosphonates, phostones, and other phosphorus-containing ring systems.

One powerful method is the iodine-induced cyclization of unsaturated phosphonates. tandfonline.comtandfonline.com In this electrophile-induced reaction, the phosphoryl oxygen acts as an internal nucleophile, attacking an activated double bond within the same molecule. The reaction proceeds through detectable intermediates, including diiodo-compounds and cyclic phosphonium ions. tandfonline.com The nucleophilicity of the phosphoryl oxygen, which is critical for the cyclization, is influenced by the electronic properties of the substituents on the phosphorus atom. Electron-donating groups enhance this nucleophilicity and can promote the reaction. tandfonline.com

Another significant strategy is the intramolecular Heck cyclization. This palladium-catalyzed reaction is used to synthesize benzofused phostone and phostam derivatives from substrates like (2-iodobenzyl)buta-1,3-dienylphosphonates. nih.gov The reaction conditions, particularly the choice of catalyst and base, are crucial for achieving high conversion and regioselectivity. For instance, using Pd(OAc)₂ with PPh₃ as the ligand can dramatically improve the yield of the desired six-membered ring product over other potential isomers. nih.gov These cyclization reactions provide access to complex, polycyclic organophosphorus compounds that serve as building blocks for further synthetic exploration. nih.govhkbu.edu.hktandfonline.com

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Pathways and Resulting Products

The hydrolysis of bis(2-chloroethyl) phosphonate (B1237965), like other dialkyl phosphonates, is a significant reaction pathway that proceeds in a stepwise manner, cleaving the two ester groups. This process can be catalyzed by either acid or base.

The stability of the phosphonate ester bond is a critical factor in its hydrolytic behavior. The presence of the electron-withdrawing chloroethyl groups can influence the rate of hydrolysis. The reaction can result in a mixture of the starting dialkyl phosphonate, the intermediate monoalkyl phosphonate, and the final phosphonic acid, depending on the reaction conditions. mdpi.comsemanticscholar.org

The primary products resulting from the complete hydrolysis of bis(2-chloroethyl) phosphonate are 2-chloroethylphosphonic acid and 2-chloroethanol. lookchem.com

Table 1: Products of Bis(2-chloroethyl) phosphonate Hydrolysis

| Reactant | Hydrolysis Step | Products |

|---|---|---|

| Bis(2-chloroethyl) phosphonate | Step 1 (Partial Hydrolysis) | 2-chloroethyl monoester of 2-chloroethyl-phosphonic acid, 2-chloroethanol |

Reactions Leading to Phosphonic Dichlorides

Bis(2-chloroethyl) phosphonate can be converted into (2-chloroethyl)phosphonic dichloride through reactions with specific chlorinating agents. This transformation is a crucial step in the synthesis of various other organophosphorus compounds. The reaction involves the replacement of the two 2-chloroethoxy groups with chlorine atoms.

Several potent chlorinating agents are effective for this conversion, including:

Phosphorus pentachloride (PCl₅): This is a common and effective reagent for converting phosphonate esters to the corresponding phosphonic dichlorides. The reaction typically proceeds under controlled temperature conditions.

Thionyl chloride (SOCl₂): Another widely used reagent, thionyl chloride, can also effect this transformation.

Oxalyl chloride ((COCl)₂): This reagent is also known to facilitate the conversion of phosphonates to their acid chloride derivatives. researchgate.net

The reaction of bis(2-chloroethyl) phosphonate with one of these reagents cleaves the P-O-C ester bonds and forms new P-Cl bonds, yielding (2-chloroethyl)phosphonic dichloride as the primary phosphorus-containing product. lookchem.comresearchgate.net This phosphonic dichloride is a versatile intermediate, for instance, it can be used in the synthesis of bis(2-chloroethyl) phosphonate by reacting it with ethylene (B1197577) oxide. google.com

Polymerization and Oligomerization Reactions

Bis(2-chloroethyl) phosphonate and its derivatives can participate in polymerization and oligomerization reactions through various mechanisms, leading to the formation of phosphorus-containing polymers.

During the synthesis or thermal treatment of bis(2-chloroethyl) phosphonate, higher molecular weight oligomers can be formed as byproducts. google.com These oligomeric species arise from intermolecular condensation reactions. While not a primary polymerization method for this specific compound, phosphonates, in general, can be incorporated into polymer chains through polycondensation reactions. For example, phosphonate-containing mixtures are utilized as flame retardant additives in the production of polyurethanes, which are formed through a polycondensation process. google.com In these applications, the phosphonate component can become integrated into the polymer matrix.

While bis(2-chloroethyl) phosphonate itself lacks a polymerizable vinyl group, the closely related derivative, bis(2-chloroethyl) vinylphosphonate (B8674324) (BCEVP), is readily polymerized via free-radical mechanisms. rsc.orgallenpress.com This process is a key route to synthesizing poly(vinylphosphonic acid) (PVPA).

The radical polymerization of BCEVP is typically initiated using thermal initiators such as azobisisobutyronitrile (AIBN) or various peroxides. rsc.org The reaction proceeds by the addition of radicals across the vinyl group's double bond, leading to the formation of long polymer chains of poly[bis(2-chloroethyl) vinylphosphonate]. rsc.org Studies on the radiation-induced polymerization of BCEVP have also been conducted, demonstrating that the reaction can be initiated by gamma-irradiation, often in solution with solvents like dioxane or chloroform. allenpress.com

Following polymerization, the resulting poly[bis(2-chloroethyl) vinylphosphonate] can be subjected to hydrolysis, typically with hydrochloric acid, to cleave the 2-chloroethyl ester groups. This final step yields poly(vinylphosphonic acid), a polymer with applications in areas requiring proton conductivity. rsc.org

Table 2: Radical Polymerization of Bis(2-chloroethyl) vinylphosphonate

| Step | Description | Reactants/Intermediates | Products |

|---|---|---|---|

| 1. Polymerization | Free-radical polymerization of the vinyl group. | Bis(2-chloroethyl) vinylphosphonate, Radical Initiator (e.g., AIBN) | Poly[bis(2-chloroethyl) vinylphosphonate] |

Grafting Reactions onto Polymeric and Inorganic Substrates

Phosphonates are utilized in grafting reactions to modify the surface properties of various materials, including polymers and inorganic substrates. This surface modification can impart properties such as improved biocompatibility, flame retardancy, or adhesion. researchgate.netresearchgate.net The general strategies for grafting polymer chains onto a surface are categorized as "grafting from" and "grafting to". benicewiczgroup.comnih.gov The "grafting from" approach involves growing polymer chains directly from an initiator immobilized on the surface, while the "grafting to" method involves attaching pre-formed polymer chains to the surface. nih.govfrontiersin.org

The direct introduction of phosphonate residues onto the surface of polymers like polystyrene and nylon has been demonstrated as an effective method to enhance their biocompatibility. researchgate.net While not specifying bis(2-chloroethyl) phosphonate directly, these methods utilize reactive phosphonate-containing agents that are coated onto the polymer surface and then thermally activated to form covalent bonds. This creates a durable surface layer with altered chemical characteristics without changing the bulk properties of the polymer. researchgate.net Such modifications can be used to tailor surface wettability and other macroscopic properties. pageplace.de For example, polyethylene (B3416737) films with grafted polysulfonic acid fragments can be used as a substrate for synthesizing conductive polymers like polyaniline, creating stable antistatic coatings. confer.cz This principle of grafting acidic groups, similar to the phosphonic acids derived from phosphonates, highlights the utility of such surface modifications.

Anchoring on Metal Oxide Surfaces

The immobilization of phosphonate-containing molecules onto metal oxide surfaces is a well-established method for surface modification, creating robust and stable organic-inorganic interfaces. While the anchoring of phosphonic acids has been extensively studied, the reactivity of phosphonate esters like Bis(2-chloroethyl) phosphonate involves specific transformation pathways.

The primary mechanism for anchoring phosphonates onto metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxide (Fe₂O₃), involves the formation of strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. For Bis(2-chloroethyl) phosphonate, this process is typically preceded by a hydrolysis step. In the presence of surface hydroxyl groups (-OH) and adsorbed water on the metal oxide, the phosphonate ester can undergo hydrolysis to yield the corresponding phosphonic acid. This in-situ formation of the phosphonic acid is a critical transformation that enables subsequent strong binding to the surface.

The general hydrolysis of a phosphonate ester can be catalyzed by acidic or basic conditions, with the metal oxide surface itself potentially playing a role in facilitating this reaction. The mechanism of acidic hydrolysis involves the protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

Once the phosphonic acid is formed, it can react with the surface hydroxyl groups of the metal oxide through a condensation reaction, eliminating water and forming one or more M-O-P linkages. The binding can occur in different modes, including monodentate, bidentate, and tridentate coordination, depending on the surface structure of the metal oxide and the reaction conditions. This multi-point attachment contributes to the high stability of the resulting organic layer.

A potential secondary transformation pathway for Bis(2-chloroethyl) phosphonate involves the reactivity of the 2-chloroethyl groups. Under certain conditions, such as elevated temperatures, elimination of hydrogen chloride (HCl) can occur to form a vinyl phosphonate. This transformation would alter the functionality of the anchored molecule, introducing a reactive vinyl group on the surface that could be used for further chemical modifications.

| Metal Oxide | Anchoring Mechanism | Key Intermediates | Resulting Linkage |

| Titanium Dioxide (TiO₂) | In-situ hydrolysis followed by condensation | 2-Chloroethylphosphonic acid | Ti-O-P |

| Iron Oxide (Fe₂O₃/Fe₃O₄) | In-situ hydrolysis followed by condensation | 2-Chloroethylphosphonic acid | Fe-O-P |

Functionalization of Biopolymers

The modification of biopolymers, such as cellulose (B213188) and chitosan (B1678972), with organophosphorus compounds is a significant area of research aimed at imparting properties like flame retardancy and biocompatibility. Bis(2-chloroethyl) phosphonate can be used to functionalize these biopolymers through reactions involving their abundant hydroxyl (-OH) and, in the case of chitosan, amine (-NH₂) groups.

The primary transformation mechanism for the functionalization of cellulose with Bis(2-chloroethyl) phosphonate involves a phosphorylation reaction. The hydroxyl groups of the cellulose act as nucleophiles, attacking the electrophilic phosphorus atom of the phosphonate. This reaction can be facilitated by the use of a base to deprotonate the cellulose hydroxyl groups, increasing their nucleophilicity. The reaction results in the formation of a stable covalent bond between the cellulose and the phosphonate moiety.

During this process, one of the 2-chloroethyl ester groups can act as a leaving group, or the reaction can proceed via a transesterification mechanism. The presence of the 2-chloroethyl groups also offers the potential for subsequent crosslinking reactions. The chlorine atom can be displaced by another nucleophilic group from an adjacent biopolymer chain, leading to a crosslinked network structure. This crosslinking can significantly alter the mechanical and thermal properties of the biopolymer.

In the context of flame retardancy, the phosphorylation of cellulose at elevated temperatures is a key step. The attached phosphonate groups can promote the dehydration of cellulose to form char, which acts as a protective barrier, insulating the underlying material from the heat source and reducing the release of flammable volatile compounds.

For biopolymers containing amine groups, such as chitosan, functionalization can also occur through nucleophilic attack of the amine on the phosphorus center of Bis(2-chloroethyl) phosphonate. This would lead to the formation of a phosphonamidate linkage, covalently attaching the phosphonate to the chitosan backbone.

| Biopolymer | Functional Group | Reaction Type | Resulting Linkage | Potential Outcome |

| Cellulose | Hydroxyl (-OH) | Phosphorylation / Transesterification | C-O-P | Flame retardancy, altered mechanical properties |

| Chitosan | Hydroxyl (-OH), Amine (-NH₂) | Phosphorylation / Phosphonamidate formation | C-O-P, C-N-P | Improved biocompatibility, flame retardancy |

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the precise molecular structure of Bis(2-chloroethyl) phosphonate (B1237965) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom. For dialkyl H-phosphonates such as Bis(2-chloroethyl) phosphonate, ¹H, ¹³C, and ³¹P NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two 2-chloroethyl groups (-OCH₂CH₂Cl) and the single proton directly bonded to the phosphorus atom (P-H). The P-H proton is highly characteristic, typically appearing as a doublet at a downfield chemical shift due to the direct coupling with the phosphorus nucleus. This P-H coupling constant (¹JP-H) is typically very large, often in the range of 680-720 Hz, serving as a definitive indicator of the H-phosphonate structure mdpi.com. The protons of the ethyl groups would appear as two triplets or more complex multiplets, corresponding to the -OCH₂- and -CH₂Cl moieties.

¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the two carbons of the 2-chloroethyl ester group. The carbon atom adjacent to the oxygen (C-O) would be deshielded and show coupling to the phosphorus atom (²JP-C), while the carbon bonded to chlorine (C-Cl) would appear at a different chemical shift, also potentially showing a smaller coupling to phosphorus (³JP-C).

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an essential technique. For dialkyl H-phosphonates, the ³¹P NMR spectrum typically exhibits a signal in the upfield region of the phosphonate chemical shift range. This signal appears as a doublet due to the large one-bond coupling to the P-H proton (¹JP-H) mdpi.com. If proton decoupling is applied, this signal collapses into a singlet. The precise chemical shift provides insight into the electronic environment of the phosphorus nucleus.

Table 1: Typical NMR Spectroscopic Data for Dialkyl H-Phosphonates Note: These are generalized, expected values. Actual experimental values may vary.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (P-H) | ~6.5 - 7.5 | Doublet (d) | ¹JP-H ≈ 680 - 720 |

| ¹H (-O-CH₂-) | ~4.0 - 4.3 | Multiplet (m) | - |

| ¹H (-CH₂-Cl) | ~3.6 - 3.8 | Multiplet (m) | - |

| ¹³C (-O-CH₂-) | ~65 | Doublet (d) | ²JP-C ≈ 5 - 7 |

| ¹³C (-CH₂-Cl) | ~42 | Doublet (d) | ³JP-C ≈ 5 - 7 |

| ³¹P | ~5 - 10 | Doublet (d) (proton-coupled) | ¹JP-H ≈ 680 - 720 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. For Bis(2-chloroethyl) phosphonate, key characteristic absorption bands would confirm the presence of the P=O, P-H, C-O, and C-Cl bonds. The P-H stretching vibration is particularly diagnostic for H-phosphonates, appearing as a sharp band around 2400 cm⁻¹. The phosphoryl (P=O) group gives rise to a very strong absorption band, typically between 1200 and 1260 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for Bis(2-chloroethyl) phosphonate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| P-H | Stretching | 2350 - 2450 | Medium, Sharp |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium |

| P=O (phosphoryl) | Stretching | 1200 - 1260 | Strong |

| P-O-C | Stretching | 1000 - 1050 | Strong |

| C-Cl | Stretching | 650 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with gas chromatography (GC-MS), it is a powerful tool for identification.

For Bis(2-chloroethyl) phosphonate, electron ionization (EI) would likely cause fragmentation. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely include the loss of a chlorine atom (-Cl), the loss of a chloroethyl radical (-CH₂CH₂Cl), or the cleavage of the P-O-C bond to lose a chloroethoxy radical (-OCH₂CH₂Cl). The resulting fragment ions provide a fingerprint that helps to confirm the molecular structure.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating Bis(2-chloroethyl) phosphonate from reaction mixtures or environmental samples and for quantifying its concentration.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Bis(2-chloroethyl) phosphonate, being a moderately polar compound, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification nih.gov. A capillary column with a polar stationary phase would be suitable for its separation. For enhanced sensitivity and selectivity towards organophosphorus compounds, a flame photometric detector (FPD) operating in phosphorus mode can be utilized. Given the presence of the P-H bond, in-injector derivatization to a more thermally stable ester might sometimes be employed to improve peak shape and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are not suitable for GC due to low volatility or thermal instability. For compounds like Bis(2-chloroethyl) phosphonate and its derivatives, reverse-phase (RP) HPLC is a common analytical method sielc.com. In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.com. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). LC-MS provides high sensitivity and selectivity, allowing for both quantification and structural confirmation.

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are vital for understanding the thermal stability, phase transitions, and decomposition behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique provides quantitative information about the thermal stability of a compound, its decomposition temperature, and the composition of the initial material and its decomposition products. Although specific TGA thermograms for Bis(2-chloroethyl) 2-chloroethylphosphonate are not publicly documented, a TGA study would reveal the onset temperature of its decomposition and the distinct stages of mass loss, providing insight into its degradation pathways.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For Bis(2-chloroethyl) 2-chloroethylphosphonate, a melting point of 25-26 °C has been reported. lookchem.com A DSC analysis would show this transition as a distinct endothermic peak on the thermogram, allowing for precise determination of the melting temperature and the enthalpy of fusion.

Interactive Data Table: Known Thermal Properties of Bis(2-chloroethyl) 2-chloroethylphosphonate

| Property | Value | Technique |

| Melting Point | 25-26 °C | DSC (inferred) |

| Boiling Point | 546.279 °C at 760 mmHg | Not Applicable |

X-ray Techniques for Solid-State Characterization

X-ray techniques are indispensable for characterizing the solid-state properties of materials, providing information on atomic structure and surface chemistry.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the crystal lattice, as well as bond lengths and angles. While this technique has been used to determine the molecular structure of other phosphonates, specific crystallographic data for Bis(2-chloroethyl) 2-chloroethylphosphonate, such as its crystal system, space group, and unit cell dimensions, have not been reported in the searched literature. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material's surface. osti.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. kratos.com The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment.

An XPS analysis of Bis(2-chloroethyl) 2-chloroethylphosphonate would provide detailed information about the C, O, Cl, and P atoms. High-resolution spectra of the P 2p region would be particularly informative. Based on studies of other phosphonate compounds, the P 2p peak would be expected around 133-134 eV, with its exact position and shape indicating the presence of P-C, P-O, and P=O bonds. researchgate.net

Interactive Data Table: Predicted XPS Analysis Data for Bis(2-chloroethyl) 2-chloroethylphosphonate

| Element | Core Level | Expected Chemical Environments | Predicted Binding Energy Range (eV) |

| Phosphorus | P 2p | P-C, P-O-C, P=O | ~133 - 134 |

| Carbon | C 1s | C-C, C-Cl, C-O, C-P | ~284 - 287 |

| Oxygen | O 1s | C-O-P, P=O | ~531 - 533 |

| Chlorine | Cl 2p | C-Cl | ~200 - 201 |

Applications in Materials Science and Polymer Chemistry

Flame Retardancy Mechanisms and Applications

Phosphorus-based flame retardants, including phosphonates, operate through complex mechanisms that can occur in the solid (condensed) phase or the gaseous phase of a burning material. nih.gov The specific action of bis(2-chloroethyl) phosphonate (B1237965) is influenced by its chemical structure and the polymer matrix in which it is incorporated. nih.govmdpi.com

The primary flame-retardant action of many phosphonates occurs in the condensed phase. rwth-aachen.de During combustion, the phosphonate decomposes to form phosphoric and polyphosphoric acids. cnrs.fr These acidic species act as catalysts for the dehydration and cross-linking of the polymer substrate. cnrs.fr This process promotes the formation of a stable, insulating layer of char on the material's surface. cnrs.frlsu.edu

This char layer serves multiple protective functions:

It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer. lsu.edu

It impedes the diffusion of oxygen to the polymer surface. mdpi.com

It traps flammable volatile compounds produced during pyrolysis, preventing them from fueling the flame in the gas phase. lsu.edumdpi.com

In addition to their condensed-phase activity, some phosphorus compounds can exert a flame-retardant effect in the vapor phase. nih.govmdpi.com This mechanism involves the release of volatile, phosphorus-containing radicals (such as PO•, PO2•, and HPO2•) into the flame. mdpi.comresearchgate.net These radicals are highly reactive and function as flame inhibitors by scavenging the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for propagating the combustion chain reaction. mdpi.comnih.gov By terminating these chain reactions, the phosphorus radicals cool the flame and reduce its intensity. researchgate.netgoogle.com The balance between condensed and vapor phase activity is dependent on the specific chemical structure of the phosphonate and the polymer it is protecting. mdpi.com

The flame-retardant efficacy of phosphonates can be significantly enhanced through synergistic interactions with other elements. The presence of chlorine in the bis(2-chloroethyl) phosphonate molecule itself provides a degree of phosphorus-halogen synergy. During combustion, the released halogen radicals can also interrupt the combustion cycle in the gas phase.

Table 1: Effect of Phosphonate Functionalization and Synergism with ATH on Polyethylene (B3416737)

| Material Composition | Peak Heat Release Rate (pHRR) (W/g) | Total Heat Release (THR) (kJ/g) |

| Low-Density Polyethylene (LDPE) | 1650 | 46.5 |

| LDPE / PE-PO(OR)₂ Blend (90:10) | 1260 | 44.7 |

| LDPE / ATH / PE-PO(OR)₂ Blend (80:10:10) | 1150 | 38.6 |

This table is generated based on data for a phosphonate-functionalized polyethylene, demonstrating the principle of synergistic effects. scispace.com

A key strategy for creating permanently flame-retardant polymers is to incorporate the flame-retardant moiety directly into the polymer backbone. This is achieved by using a reactive monomer containing the flame-retardant element. A close analog, bis(2-chloroethyl) vinylphosphonate (B8674324), serves as a prime example of this approach. sigmaaldrich.com The vinyl group allows it to act as a comonomer, participating in polymerization reactions with other vinyl monomers to form intrinsically flame-retardant polymers.

Incorporating the phosphonate group as a comonomer offers several advantages over using it as an additive:

Permanence: The flame retardant is chemically bonded and cannot leach out or volatilize from the polymer over time, ensuring long-term fire safety. google.com

Efficiency: It can provide effective flame retardancy at lower concentrations compared to additive flame retardants.

Preservation of Properties: It is less likely to negatively impact the mechanical properties of the final polymer compared to high loadings of additives.

Halogenated phosphonates are utilized to impart flame retardancy to a variety of polymer systems.

Polyurethanes: Mixtures containing 2-chloroethyl phosphonates have been shown to be effective flame retardants for organic polymeric materials, with particular utility in rigid polyurethane foams. google.com They can be incorporated directly into the polyurethane formulation, and in some cases, have been found to beneficially reduce production times without compromising fire retardant properties. google.com Halogenated phosphate (B84403) and phosphonate flame retardants are widely used in polyurethane foam plastics. alfa-chemistry.com

Unsaturated Polyesters (UPR): Phosphorus-based flame retardants are highly effective in oxygen-containing thermosets like UPRs. cnrs.fr They promote char formation, which is a key mechanism for protecting these materials. cnrs.fr The use of phosphorus compounds can significantly reduce the heat release rate and total heat released during the combustion of UPR composites. nih.govuniv-lille.fr

Vinyl Polymers: In studies of vinyl ester resins, the addition of phosphorus-containing fire retardants has been shown to improve char yield, indicating a condensed phase mechanism of action. marquette.edu This is crucial for reducing the flammability of these materials.

Polymer Modification and Functionalization

Beyond their role as flame retardants, phosphonate groups can be used to modify and functionalize polymers to alter their properties. A two-step process has been developed to create phosphonate-functionalized polyethylenes. scispace.comresearchgate.net This method involves:

Copolymerization of ethylene (B1197577) with a comonomer containing a reactive group, such as 11-bromo-1-undecene (B109033).

Post-polymerization modification where the bromide groups on the polyethylene backbone are converted into phosphonate groups via reaction with a phosphite (B83602) ester. scispace.com

This functionalization results in a modified polyethylene with significantly enhanced thermal stability and flame retardancy compared to the original polymer. scispace.com This approach demonstrates how phosphonate structures can be grafted onto polymer chains to impart specific functionalities, opening avenues for creating advanced materials with tailored properties.

Enhancement of Adhesion Properties through Grafting

Research has explored the use of vinyl phosphonates, derived from bis(2-chloroethyl) phosphonate, to improve the adhesion of polymers. For instance, the irradiation grafting of bis(2-chloroethyl) vinyl phosphonate onto polypropylene has been investigated to enhance its adhesion to metals. astm.org The resulting grafted polypropylene powder, when blended with untreated polypropylene, demonstrates improved adhesion properties. google.com This enhancement is attributed to the introduction of the polar phosphonate groups onto the non-polar polymer backbone, which promotes better interaction with metal surfaces.

Integration into Polymer Backbones for Specific Properties

Bis(2-chloroethyl) phosphonate serves as a key intermediate in the synthesis of polymers with tailored properties. It is a precursor to vinylphosphonic acid, a monomer that can be polymerized to create poly(vinylphosphonic acid). This polymer and its derivatives are of interest for various applications due to the presence of phosphonic acid groups along the polymer chain. mdpi.com

The integration of phosphonate groups into polymer backbones can impart properties such as flame retardancy. Bis(2-chloroethyl) ester of 2-chloroethylphosphonic acid is itself used as a flame retardant and is a precursor for the preparation of the flame retardant vinyl phosphonate bis(2-chloroethyl) ester. google.com Additionally, polymers containing phosphonic acid groups have been investigated for dental applications to improve the adhesion of self-etch adhesives. rsc.org

The synthesis of these functional polymers often involves the chemical modification of a pre-existing polymer or the polymerization of a phosphonate-containing monomer. For example, the reaction of hydroxyl groups on a polymer with a phosphonic acid derivative can introduce these functional groups.

Role in Crosslinking Reactions

The chloroethyl groups in bis(2-chloroethyl) phosphonate offer potential for crosslinking reactions. While direct studies on the use of bis(2-chloroethyl) phosphonate as a primary crosslinking agent in polymer science are not extensively documented in the provided search results, the reactivity of the chloroethyl group is known. For example, other compounds containing bis(2-chloroethyl) groups, such as 1,3-bis(2-chloroethyl)-1-nitrosourea, are known to act as crosslinking agents for DNA. This occurs through a two-step mechanism involving an initial chloroethylation of a nucleophilic site, followed by a second reaction where the chloride is displaced by another nucleophilic site, forming an ethyl bridge. nih.gov A similar mechanism could theoretically be applied to crosslink polymers containing nucleophilic functional groups.

Advanced Material Development

The unique chemical properties of bis(2-chloroethyl) phosphonate make it a valuable compound in the development of advanced materials with applications in scale and corrosion inhibition, functionalized carbohydrates, and as an intermediate in specialty chemical synthesis.

Applications in Scale and Corrosion Inhibition

Phosphonates are widely recognized for their effectiveness as scale and corrosion inhibitors in industrial water treatment. biosourceinc.com They function as "threshold inhibitors" by adsorbing onto newly forming crystals of scale, such as calcium carbonate, preventing their further growth and precipitation. biosourceinc.com The phosphonate groups can also chelate with metal ions like iron, copper, and zinc, forming stable complexes that help in preventing corrosion. krwater.com While the provided search results highlight the general use of various phosphonates like ATMP, HEDP, and PBTC for these applications, the fundamental properties of the phosphonate group in bis(2-chloroethyl) phosphonate suggest its potential utility in this area. biosourceinc.comkrwater.com

Table 1: Common Phosphonates Used as Scale and Corrosion Inhibitors

| Phosphonate | Full Name | Key Functions |

|---|---|---|

| ATMP | Amino-tris-(methylene phosphonate) | Chelation, threshold inhibition, lattice distortion |

| HEDP | 1-Hydroxyethylidene-1,1-diphosphonic acid | Corrosion inhibition, chelation with Fe, Cu, and Zn ions |

| PBTC | 2-Phosphonobutane-1,2,4-tricarboxylic acid | Scale and corrosion inhibition, dispersant |

Development of Functionalized Polymeric Carbohydrates

Recent research has demonstrated a method for the direct bis-phosphonation of polymeric carbohydrates, such as alginic acid and carboxymethyl cellulose (B213188) (CMC). researchgate.net This one-pot procedure allows for the introduction of bis-phosphonic groups onto the carbohydrate backbone, leading to the development of new functional materials. researchgate.net These modified biopolymers have been characterized using various spectroscopic techniques, confirming the successful transformation of carboxylic acid groups into bis-phosphonic groups. researchgate.net The resulting bis-phosphonated polycarbohydrates exhibit char-forming abilities, suggesting their potential application as intumescent materials. researchgate.net

Intermediates in Specialty Chemical Synthesis

Bis(2-chloroethyl) phosphonate is a crucial intermediate in the synthesis of other specialty chemicals. Notably, it is used in the production of 2-chloroethylphosphonic acid, a widely used plant growth regulator. google.comlookchem.com The synthesis typically involves the rearrangement of tris(2-chloroethyl) phosphite to form bis(2-chloroethyl)-2-chloroethylphosphonate. mdpi.com This intermediate can then be hydrolyzed to yield 2-chloroethylphosphonic acid. The efficiency of this synthesis process is a subject of ongoing research to optimize reaction conditions and yields. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-bis(2-chloroethyl)-1-nitrosourea |

| 2-chloroethylphosphonic acid |

| Alginic acid |

| Amino-tris-(methylene phosphonate) (ATMP) |

| Bis(2-chloroethyl) phosphonate |

| Bis(2-chloroethyl) vinyl phosphonate |

| Carboxymethyl cellulose (CMC) |

| Diethylene triamine penta (methylene phosphonic acid) (DTPMPA) |

| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) |

| 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) |

| Poly(vinylphosphonic acid) |

| Tris(2-chloroethyl) phosphite |

Environmental Fate and Degradation Studies

Hydrolytic Degradation in Environmental Matrices

The chemical stability of Bis(2-chloroethyl) phosphonate (B1237965) against hydrolysis—the breakdown of the compound by reaction with water—is a key factor in its environmental persistence. The molecule possesses ester linkages that are susceptible to cleavage. This process is anticipated to occur in a stepwise manner, initially yielding mono(2-chloroethyl) 2-chloroethylphosphonate and 2-chloroethanol, followed by the further hydrolysis of the monoester to 2-chloroethylphosphonic acid and another molecule of 2-chloroethanol.

Biodegradation Pathways

The breakdown of Bis(2-chloroethyl) phosphonate by microorganisms is a critical route for its removal from the environment. As an organophosphorus compound, it is expected to be susceptible to microbial degradation. General biodegradation pathways for phosphonates can involve enzymatic cleavage of the carbon-phosphorus (C-P) bond or the ester linkages.

A study on the biotransformation of a closely related compound, Bis(2-chloroethyl)2-chloroethylphosphonate, in primary mouse hepatocytes identified four potential metabolites, suggesting that metabolic processes can indeed transform this chemical. However, these findings in a mammalian system may not directly translate to the biodegradation pathways in environmental microorganisms like bacteria and fungi. Research specifically investigating the biodegradation of Bis(2-chloroethyl) phosphonate by relevant soil and aquatic microorganisms is needed to identify the specific enzymatic pathways and the resulting breakdown products in the environment.

Photodegradation and Chemical Degradation

Sunlight-induced degradation, or photodegradation, is another potential pathway for the transformation of Bis(2-chloroethyl) phosphonate in the environment, particularly in surface waters and the atmosphere. This can occur through direct absorption of light energy or indirect reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH).

While general information exists on the photodegradation of organophosphorus flame retardants, specific data for Bis(2-chloroethyl) phosphonate, such as its photodegradation quantum yield and the identity of its photolysis byproducts, are not available. Similarly, the rate constant for its reaction with hydroxyl radicals, a key chemical degradation process in the atmosphere and in some aquatic systems, has not been reported. This lack of data prevents a thorough assessment of its atmospheric lifetime and its fate in sunlit surface waters.

Mobility and Environmental Partitioning

The mobility and partitioning of Bis(2-chloroethyl) phosphonate in the environment determine its distribution between soil, water, and air, and its potential to leach into groundwater. Key parameters for assessing this are the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (Log Kow).

Currently, there is a lack of experimentally determined Koc and Log Kow values for Bis(2-chloroethyl) phosphonate. While estimation models can provide approximate values, these are not a substitute for empirical data. The table below presents estimated values from available databases. A higher Koc value indicates a greater tendency to adsorb to soil and sediment, reducing its mobility, while the Log Kow value provides an indication of its potential to bioaccumulate in organisms. Without experimental data, predictions of its environmental transport and partitioning remain uncertain.

Estimated Physicochemical Properties

| Property | Estimated Value | Source |

|---|---|---|

| Log Kow | 1.48 | US EPA EPI Suite™ |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. For phosphonates, these studies can elucidate conformational preferences, vibrational spectra, and the thermodynamics of potential reactions like tautomerization. For instance, quantum chemical studies on similar molecules, such as bis(2-ethylhexyl) phosphonate (B1237965), using ab initio, semiempirical, and Hartree-Fock methods, have shown that the equilibrium between phosphite (B83602) and phosphonate tautomers lies heavily toward the phosphonate form unless significant electron-withdrawing groups are present on the phosphorus moiety.

Such studies typically calculate optimized geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand charge distribution and reactivity nih.gov. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical stability nih.gov. Other descriptors like chemical potential, hardness, softness, and electrophilicity can also be derived to predict the compound's behavior in chemical reactions nih.gov.

Table 1: Example of Calculated Quantum Chemical Parameters for a Related Molecule (Cyclophosphamide) using DFT

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.6151 eV |

| LUMO Energy | -1.3842 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.2309 eV |

| Ionization Potential (I) | 7.6151 eV |

| Electron Affinity (A) | 1.3842 eV |

| Chemical Hardness (η) | 3.1154 eV |

| Electronegativity (χ) | 4.4996 eV |

Data sourced from a DFT study on (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide (Cyclophosphamide) nih.gov.

Semiempirical quantum methods offer a computationally less intensive alternative for studying large molecular systems. A notable theoretical study employed the semiempirical PM6 method to investigate the grafting of 2-chloroethyl phosphonic acid, the parent acid of Bis(2-chloroethyl) phosphonate, onto a titanium dioxide (rutile) surface wseas.usresearchgate.net. The primary goal was to determine the most stable way the phosphonic acid moiety anchors to the surface wseas.usresearchgate.net.

The study involved constructing several possible hybrid complexes between the phosphonic acid and a titania cluster and then performing energy minimization to find the most stable structures wseas.us. By calculating the enthalpies of formation, the reaction enthalpies for the grafting process were determined, providing insights into the thermodynamic favorability of the surface modification wseas.us. The results indicated the influence of temperature on the stability of the complex formation wseas.us.

Table 2: Calculated Enthalpies for Grafting 2-Chloroethyl Phosphonic Acid on Titania via PM6

| Hybrid Structure | Formation Enthalpy (kcal/mol) | Reaction Enthalpy at 298 K (kcal/mol) |

|---|---|---|

| Monodentate Complex | -1015.31 | -13.68 |

| Bidentate Complex (Bridged) | -1002.82 | -1.19 |

| Tridentate Complex | -969.41 | 32.22 |

Data derived from the semiempirical study on grafting 2-chloroethyl phosphonic acid on a titania surface wseas.us. The negative reaction enthalpy for the monodentate complex suggests it is the most stable formation.

Molecular Dynamics Simulations for Material Interactions

Specific studies employing molecular dynamics (MD) simulations for Bis(2-chloroethyl) phosphonate were not identified in the searched literature. However, MD simulations are a key tool for understanding the behavior of organophosphate flame retardants within polymer matrices nih.govresearchgate.net.

In this context, MD simulations can model the diffusion of flame retardant molecules within a polymer at various temperatures nih.gov. This is crucial because the effectiveness of a flame retardant can depend on its ability to diffuse to the surface or into the gas phase at ignition temperatures nih.govresearchgate.net. Such simulations provide a molecular-level view of intermolecular interactions between the flame retardant and polymer chains, which can influence the material's physical properties and the flame retardancy mechanism nih.gov.

Modeling of Grafting Processes on Surfaces

The modeling of grafting processes is essential for developing hybrid organic-inorganic materials. As detailed in the semiempirical study on 2-chloroethyl phosphonic acid, computational methods can model how phosphonate groups anchor to metal oxide surfaces like titanium dioxide wseas.usresearchgate.net.

The theoretical model for this process assumes that anchoring involves two primary interactions: the coordination of the phosphoryl oxygen (P=O) to Lewis acid sites on the metal oxide surface (e.g., Ti atoms) and condensation reactions between the P-OH groups of the acid and the surface hydroxyl (M-OH) groups wseas.usresearchgate.net. By building computational models of different possible bonding modes (monodentate, bidentate, tridentate) and calculating their relative stabilities, researchers can predict the most likely surface structure wseas.us. This knowledge is vital for the rational design of materials with tailored surface properties.

Theoretical Insights into Flame Retardancy Mechanisms

The flame retardant properties of organophosphorus compounds, including halogenated phosphonates like Bis(2-chloroethyl) phosphonate, are explained by well-established theoretical mechanisms that occur in both the condensed (solid) phase and the gas phase.

In the condensed phase , the compound thermally decomposes upon heating to produce phosphoric acid substances nih.gov. This acidic residue acts as a catalyst for the dehydration and carbonization of the underlying polymer, promoting the formation of a stable char layer nih.gov. This char acts as a physical barrier, insulating the polymer from the heat of the flame and reducing the release of flammable volatile gases nih.gov.

In the gas phase , the compound releases volatile phosphorus-containing radicals (such as PO•) and, due to its chloroethyl groups, halogen radicals (Cl•) into the flame. These radicals act as flame inhibitors by scavenging the highly reactive H• and HO• radicals that are essential for propagating the combustion chain reaction. This process cools the flame and can extinguish it. The presence of both phosphorus and chlorine can lead to a synergistic effect, enhancing the flame retardant efficiency.

Table of Mentioned Compounds

Q & A

Q. What are the established synthetic methodologies for preparing bis(2-chloroethyl) phosphonate and its derivatives?

Bis(2-chloroethyl) phosphonate derivatives are synthesized via multi-step reactions starting from commercially available reagents. A common approach involves:

- Step 1 : Reacting aldehydes with dialkylphosphites to form intermediates.

- Step 2 : Using chlorosulfonyl isocyanate (CSI) to introduce sulfamide groups.

- Step 3 : Final coupling with bis(2-chloroethyl)amine hydrochloride under controlled conditions (e.g., anhydrous solvents, 0–5°C) to yield phosphonate derivatives .

- Characterization : Confirmation via P NMR (δ 20–25 ppm for phosphonate groups), mass spectrometry, and X-ray crystallography for structural elucidation .

Q. How is bis(2-chloroethyl) phosphonate characterized to confirm purity and structural integrity?

- Spectroscopic Methods :

- H/C NMR to identify chloroethyl (–CHCl) and phosphonate (–PO) groups.

- P NMR for phosphorus environment analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H] for CHClOP: calc. 232.98) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying reactivity .

Q. What are the key considerations for assessing the compound’s toxicity in laboratory settings?

- In vitro assays : Use hepatic cell lines (e.g., HepG2) to measure IC values, focusing on mitochondrial dysfunction (MTT assay) and oxidative stress markers (ROS detection) .

- In vivo models : Rodent studies to evaluate acute toxicity (LD) and organ-specific effects (e.g., liver/kidney histopathology) .

- Handling precautions : Classify as a potential carcinogen; use fume hoods, PPE, and inhibitor-stabilized stocks to prevent peroxide formation .

Q. How should bis(2-chloroethyl) phosphonate be stored to maintain stability?

Q. What methodologies are used to evaluate its environmental persistence?

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25°C; calculate half-life (t) via LC-MS.

- Photodegradation : Expose to UV light (254 nm) and track byproducts using GC-MS.

- Soil/water partitioning : Measure log (octanol-water) to predict bioaccumulation .

Advanced Research Questions

Q. How do structural modifications of bis(2-chloroethyl) phosphonate influence its flame-retardant efficacy?

- Experimental design : Synthesize analogs with varied alkyl/aryl substituents.

- Testing : Use microcalorimetry (e.g., pyrolysis-GC/MS) to assess thermal decomposition pathways and phosphoric acid release, a key flame-inhibiting mechanism .

- Structure-activity relationships (SAR) : Correlate substituent electronegativity with char formation efficiency .

Q. What mechanistic controversies exist in its synthesis via Arbusov rearrangements?

Q. How can contradictory data on its antimicrobial activity be reconciled?

- Case study : Discrepancies in MIC values against S. aureus (reported range: 8–64 µg/mL).

- Approach : Standardize inoculum size (CFU/mL), culture media (e.g., Mueller-Hinton vs. LB), and solvent controls (DMSO vs. ethanol) .

- Statistical analysis : Apply ANOVA to identify significant variables across studies.

Q. What computational tools are employed to predict its reactivity and toxicity?

- Quantum mechanics : Density functional theory (DFT) to model hydrolysis kinetics and identify electrophilic sites prone to nucleophilic attack (e.g., P=O vs. C–Cl bonds) .

- Molecular dynamics (MD) : Simulate membrane permeability for bioavailability predictions .

- ToxCast profiling : Use EPA’s high-throughput screening data to prioritize in vivo endpoints .

Q. How can trace amounts of bis(2-chloroethyl) phosphonate be detected in complex matrices (e.g., biological fluids)?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate phosphonates from proteins/lipids.

- Analytical methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.